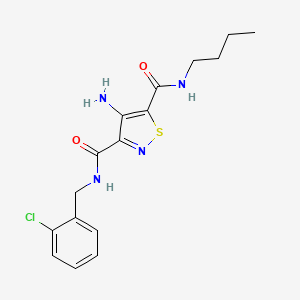![molecular formula C25H28N4O5 B11199896 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B11199896.png)
4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide: is a complex organic compound that features a combination of various functional groups, including a piperidine ring, a pyrazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Formation of the Benzamide Moiety: The benzamide group is formed through the reaction of an amine with a benzoyl chloride derivative.
Final Coupling: The final step involves coupling the pyrazine-piperidine intermediate with the benzamide derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazine rings may play a role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(piperidin-1-yl)pyridin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-{[3-(piperidin-1-yl)quinolin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide: Contains a quinoline ring instead of a pyrazine ring.
Uniqueness
- The presence of the pyrazine ring in 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide provides unique electronic properties that can influence its reactivity and binding affinity compared to similar compounds with pyridine or quinoline rings.
Properties
Molecular Formula |
C25H28N4O5 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C25H28N4O5/c1-31-20-15-18(16-21(32-2)22(20)33-3)28-24(30)17-7-9-19(10-8-17)34-25-23(26-11-12-27-25)29-13-5-4-6-14-29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,30) |
InChI Key |
QPJIOUSBXSHODK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Fluorophenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11199827.png)
![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11199833.png)

![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B11199846.png)

![N-(4-chlorophenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11199859.png)
![N-cyclopropyl-1-{6-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B11199864.png)
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B11199866.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11199872.png)
![N-cyclohexyl-N-methyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B11199880.png)
![5-(Cyclobutanecarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B11199882.png)
![2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B11199900.png)
![N-(3-chloro-4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11199905.png)
![3-(4-Ethoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11199920.png)
